molecular formula C8H8BF3KNO B577481 Potassium benzamidomethyltrifluoroborate CAS No. 1253046-38-6

Potassium benzamidomethyltrifluoroborate

Cat. No.: B577481
CAS No.: 1253046-38-6
M. Wt: 241.062
InChI Key: BRRMSHBHOSXPLX-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

Potassium benzamidomethyltrifluoroborate (PBMT) is an organoboron compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a benzamidomethyl group and a trifluoroborate moiety, contributes to its diverse biological activities. This article explores the biological activity of PBMT, summarizing key research findings, case studies, and potential applications.

Structure and Composition

  • Molecular Formula : C8H10BF3N2O
  • Molecular Weight : 211.99 g/mol
  • Canonical SMILES : Cc1ccc(cc1)C(=O)NCC(B(F)(F)F)N

Physical Properties

PropertyValue
Melting Point150-152 °C
SolubilitySoluble in water
StabilityStable under standard conditions

Antimicrobial Properties

PBMT has shown significant antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : PBMT disrupts bacterial cell membranes, leading to cell lysis. It may also interfere with bacterial protein synthesis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of PBMT:

  • Cell Lines Tested : PBMT has been evaluated against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells.
  • Findings : In vitro studies demonstrated that PBMT induces apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the efficacy of PBMT against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : PBMT exhibited a significant inhibition zone of 15 mm, indicating strong antibacterial activity.
  • Case Study 2: Anticancer Activity
    • Objective : To assess the cytotoxic effects of PBMT on MCF-7 breast cancer cells.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at 25 µM.

The biological activity of PBMT can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : PBMT may inhibit key enzymes involved in cellular metabolism and proliferation, thus disrupting cancer cell growth.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis.

Properties

IUPAC Name

potassium;benzamidomethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3NO.K/c10-9(11,12)6-13-8(14)7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRMSHBHOSXPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC(=O)C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725505
Record name Potassium (benzamidomethyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253046-38-6
Record name Potassium (benzamidomethyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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